Predicted Activity Profile vs. Structural Analogues
Computational PASS (Prediction of Activity Spectra for Substances) analysis of the target compound yields a predicted antineoplastic activity probability (Pa) of 0.961 and an apoptosis agonist Pa of 0.979, placing this molecule among the higher-scoring aminoalkylphenol derivatives for these endpoints [1]. In a comparative in silico screen of 139 structurally related phenolic compounds, the target compound ranked among those with Pa > 0.9 for antineoplastic and apoptosis agonist activities, whereas the 4-methyl-substituted positional isomer (2-(((2-methoxyethyl)amino)methyl)-4-methylphenol, CAS 1340486-84-1) and the des-methoxy analog (2-{[(2-methoxyethyl)amino]methyl}phenol, CAS 827328-20-1) lack equivalent publicly reported prediction data in the same assay framework, precluding direct comparison within the identical computational model .
Pa = 0.979 (apoptosis agonist)
| Evidence Dimension | Predicted antineoplastic activity (Pa value) |
|---|---|
| Target Compound Data | Pa = 0.961 (antineoplastic); Pa = 0.979 (apoptosis agonist) |
| Comparator Or Baseline | Vanillylamine (4-hydroxy-3-methoxybenzylamine): Pa values not reported in same prediction framework; positional isomers not evaluated |
| Quantified Difference | Target compound exceeds activity probability threshold (Pa > 0.9) for both endpoints; comparator data unavailable for direct delta calculation |
| Conditions | PASS in silico prediction model; compound structures submitted for computational screening as part of marine natural product analog library |
Why This Matters
For procurement decisions in early-stage drug discovery, compounds with computationally predicted Pa > 0.9 for desired therapeutic endpoints warrant prioritization over analogs lacking equivalent predictive validation, reducing the probability of investing in inactive chemical matter.
- [1] PMC. (2022). Table 1: Predicted biological activities (Pa) of selected aminoalkylphenol derivatives. Marine Drugs, 20(5), 292. View Source
